![molecular formula C12H21NO4 B594139 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide CAS No. 192883-14-0](/img/structure/B594139.png)

3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide

Overview

Description

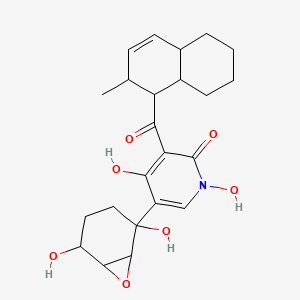

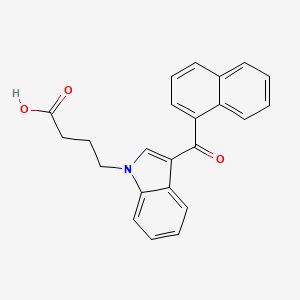

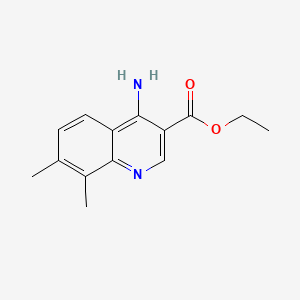

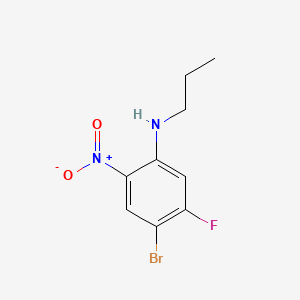

“3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide” is a chemical compound with the molecular formula C12H21NO4 . It belongs to the class of organic compounds known as N-acyl-amino acids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of S-(3)-hydroxy tetrahydrofuran involves mixing methanol and thionyl chloride, adding solid L-malic acid and heating to room temperature for dissolving L-malic acid .

Molecular Structure Analysis

The molecular structure of “3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide” includes a furanyl ring attached to an octanamide chain with a hydroxy group .

Physical And Chemical Properties Analysis

The compound has an average mass of 271.353 Da and a monoisotopic mass of 271.178345 Da . It has a density of 1.1±0.1 g/cm^3, a boiling point of 516.8±50.0 °C at 760 mmHg, and a flash point of 266.4±30.1 °C .

Scientific Research Applications

-

Plant Science

- In the field of plant science, 3-hydroxy fatty acid metabolites are known to trigger immunity in Arabidopsis plants .

- The specific application involves the use of synthetic and bacterial lipopolysaccharide-copurified medium-chain 3-hydroxy fatty acid (mc-3-OH-FA) metabolites to elicit LORE-dependent immunity .

- The mc-3-OH-FAs are sensed in a chain length and hydroxylation-specific manner, with free ®-3-hydroxydecanoic acid representing the strongest immune elicitor .

- The results show that these metabolites trigger immune responses in plants .

-

Organic Chemistry

- In the field of organic chemistry, 3-substituted-3-hydroxy-2-oxindoles have been synthesized via an aldol reaction of α,β-unsaturated ketones and isatins using arginine as an organocatalyst .

- A range of 3-substituted-3-hydroxy-2-oxindoles were obtained in moderate to high (up to 99%) yields .

- These 3-substituted-3-hydroxy-2-oxindoles with an additional enone moiety provide an opportunity for further elaboration of the products and for potentially interesting biological activities .

-

Quorum Sensing in Bacteria

- 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide is a type of N-acyl-homoserine lactone (AHL), a small diffusible signaling molecule .

- AHLs are involved in quorum sensing, controlling gene expression, and cellular metabolism .

- The diverse applications of this kind of molecule include regulation of virulence in general, infection prevention, and formation of biofilms .

-

Biochemistry

-

Pharmaceuticals

- 3-Hydroxy compounds, such as 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide, are used as chiral precursors in the synthesis of pharmaceuticals .

- They are used in the production of drugs like captopril and β-lactams .

- The presence of two functional groups (a hydroxy group and a carboxy group) in these compounds makes them easily modifiable chemically .

-

Industrial Synthesis

- Enantiomerically pure R-HAs with more than 4 carbon atoms, such as 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide, are used in industrial synthesis .

- They are used as chiral synthons provided either by kinetic resolution of racemates, asymmetric synthesis or via the naturally occurring chiral pool .

- The replacement of conventional–chemical processes by sustainable biotechnological processes is one of the main current tendencies in white biotechnology and biocatalysis .

properties

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZVBYOXRSFQBH-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrrolo[2,3-f]benzothiazole](/img/structure/B594061.png)